molecular formula C8H13N3O3S2 B1491832 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide CAS No. 2098134-19-9

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide

Cat. No. B1491832
CAS RN: 2098134-19-9
M. Wt: 263.3 g/mol
InChI Key: JJFHGANHCVYVFX-UHFFFAOYSA-N
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Description

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide, commonly known as ATTMTS, is an organic compound that is used in a variety of scientific research applications. ATTMTS has a unique structure and properties that make it a useful compound for studying a range of biological processes.

Scientific Research Applications

Organic Synthesis and Chemical Properties

One-Pot Synthesis of Heterocyclic Sulfonamides : Research by Rozentsveig et al. (2013) details a one-pot synthesis method for creating N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides from 2-aminopyridines or 2-aminothiazole. This method showcases the potential for generating complex heterocyclic compounds efficiently, which could be foundational for further applications in drug design and organic synthesis (Rozentsveig et al., 2013).

Antibacterial Activity

Synthesis and Antibacterial Activity of Novel Sulfonamides : A study by Rafiee Pour et al. (2019) explored the synthesis of novel sulfonamides containing a 2-amino-1,3-thiazole fragment. These compounds were evaluated for their antibacterial efficacy against common pathogens, showcasing the potential of sulfonamide derivatives in addressing antibiotic resistance (Rafiee Pour et al., 2019).

Enzyme Inhibition and Therapeutic Potential

Carbonic Anhydrase Inhibition for Therapeutic Applications : Research by Abdoli et al. (2017) demonstrated that benzo[d]thiazole-5- and 6-sulfonamides exhibit significant inhibition against several human carbonic anhydrase isoforms. This suggests potential applications in treating conditions like glaucoma, epilepsy, and certain cancers by modulating enzyme activity (Abdoli et al., 2017).

Anticonvulsant Agents

Development of Anticonvulsant Agents : A synthesis study by Farag et al. (2012) on heterocyclic compounds incorporating a sulfonamide thiazole moiety revealed compounds with significant protection against convulsion. This highlights the potential for developing new anticonvulsant drugs based on sulfonamide chemistry (Farag et al., 2012).

Biochemical Analysis

Biochemical Properties

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.

properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHGANHCVYVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
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2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
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2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
Reactant of Route 5
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
Reactant of Route 6
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide

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